1-烯丙基-3-甲基-1H-吡唑-5-羧酸

描述

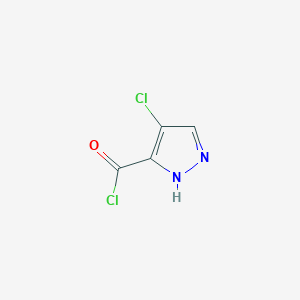

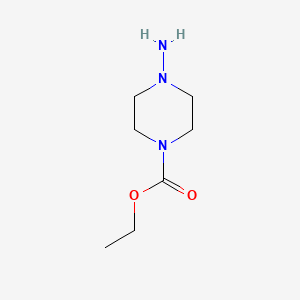

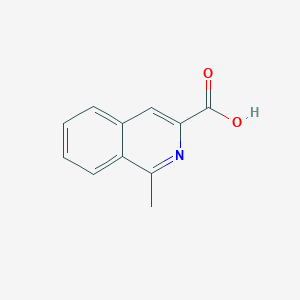

“1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.181 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .

Molecular Structure Analysis

The molecular structure of “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an allyl group and a carboxylic acid group .

Chemical Reactions Analysis

Pyrazole derivatives, including “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” are not explicitly mentioned in the search results . For detailed information, one may need to refer to its Material Safety Data Sheet (MSDS) or conduct specific experimental measurements.

科学研究应用

合成和衍生物形成

1-烯丙基-3-甲基-1H-吡唑-5-羧酸是合成各种吡唑衍生物中的关键中间体。研究表明,它在与二核亲核试剂如二氨基乙烷、二氨基丙烷和氨基醇反应中,通过催化量的吡啶促进,形成羧酰胺和羧酸盐衍生物的多功能性。这些反应产物的产率显著,范围从66%到95%。合成的化合物通过13C NMR、1H NMR和IR等光谱方法以及元素分析进行结构确认,展示了该化合物在新型化学实体的创造中的实用性(Yıldırım, Kandemirli, & Akçamur, 2005)。

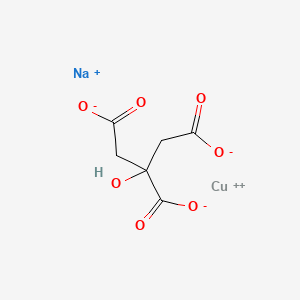

配位化学和晶体结构

该化合物还在配位化学中找到应用,其中其衍生物作为配体形成单核CuII/CoII配位络合物。通过各种光谱技术合成和表征的这些新型吡唑-二羧酸衍生物表明,它们能够与CuII、CoII和ZnII等金属离子螯合。结果的单晶结构揭示了复杂的氢键网络,展示了该化合物在设计具有不同结构特性的金属有机框架和配位聚合物中的潜力(Radi et al., 2015)。

官能化反应

实验和理论研究突出了该化合物在官能化反应中的作用,特别是通过与二胺或氨基酚反应形成羧酰胺衍生物。这些研究得到计算计算的支持,提供了有关反应机制和所得化合物的结构阐明的见解。这些研究强调了该化合物在有机合成中的重要性,为功能化吡唑衍生物提供了各种应用途径(Yıldırım, Kandemirli, & Demir, 2005)。

发光和超分子网络

从吡唑-羧酸衍生物构建的d10金属配位聚合物的结构多样性研究揭示了形成手性和无手性配位聚合物的独特氢键手性网络。这些研究不仅提供了对结构组装和手性的更深入理解,还探索了所得化合物的热性和发光性能。这些调查突出了吡唑衍生物在材料科学中的潜力,特别是在发光材料和超分子化学的发展中(Cheng et al., 2017)。

安全和危害

Sigma-Aldrich provides “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, one should refer to its MSDS.

属性

IUPAC Name |

5-methyl-2-prop-2-enylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h3,5H,1,4H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMMLSCUQFNMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619274 | |

| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

319474-61-8 | |

| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one](/img/structure/B1628728.png)